2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
CAS No.: 902584-57-0
Cat. No.: VC6719679
Molecular Formula: C24H19FN2O4S
Molecular Weight: 450.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902584-57-0 |
|---|---|
| Molecular Formula | C24H19FN2O4S |
| Molecular Weight | 450.48 |
| IUPAC Name | 2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H19FN2O4S/c1-16-7-10-18(11-8-16)26-23(28)15-27-14-22(32(30,31)19-5-3-2-4-6-19)24(29)20-13-17(25)9-12-21(20)27/h2-14H,15H2,1H3,(H,26,28) |
| Standard InChI Key | XKNAORMAYYNYQH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Introduction
The compound 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic molecule belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The presence of functional groups such as sulfonyl and acetamide enhances its reactivity and biological profile.
Synthesis
The synthesis of quinoline derivatives typically involves multiple steps, requiring controlled conditions such as specific solvents, temperatures, and catalysts to achieve high yields and purity. Industrial applications may involve scaling up these reactions and employing purification techniques like recrystallization or chromatography.
Biological Activities and Applications
Quinoline derivatives are explored for their therapeutic potentials, including anti-cancer and anti-inflammatory activities. The presence of a benzenesulfonyl group and an acetamide moiety in this compound suggests potential for enhanced biological activity.
Chemical Reactivity
The compound can undergo various chemical reactions, such as oxidation and reduction, using reagents like potassium permanganate and sodium borohydride. The choice of solvent and reaction conditions significantly influences the outcomes.
Mechanism of Action
The mechanism of action involves interactions with specific molecular targets within biological systems. Understanding these mechanisms is crucial for guiding future drug design efforts based on this compound.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide | C24H19ClN2O4S | 466.9 (similar compound) | Potential anti-cancer and anti-inflammatory |
| 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide | Not specified | Approximately 498.95 g/mol | Antimicrobial, antitumor, anti-inflammatory |
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